Cas no 1454846-35-5 (Lorlatinib)

Lorlatinib structure
Lorlatinib structure
商品名:Lorlatinib
CAS番号:1454846-35-5
MF:C21H19FN6O2
メガワット:406.412966966629
MDL:MFCD28144520
CID:2170603
PubChem ID:71731823

Lorlatinib 化学的及び物理的性質

名前と識別子

    • PF0643922
    • Lorlatinib
    • Loratinib
    • Pf-06463922
    • Lorbrena
    • PF 06463922
    • OSP71S83EU
    • PF06463922
    • Q27285820
    • 4cli
    • AC-30881
    • CCG-268718
    • (R)-26-Amino-55-fluoro-11,4,7-trimethyl-6-oxo-11H-3-oxa-7-aza-2(3,5)-pyridina-1(4,3)-pyrazola-5(1,2)-benzenacyclooctaphane-15-carbonitrile
    • PFE-PKIS 10
    • (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo(4,3-h)(2,5,11)benzoxadiazacyclotetradecine-3-carbonitrile
    • CS-3983
    • (10R)-7-amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile
    • 4clj
    • NS00073142
    • UNII-OSP71S83EU
    • 2H-4,8-Methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile, 7-amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-, (10R)-
    • MFCD28144520
    • s7536
    • Lorlatinib (JAN/USAN/INN)
    • DTXSID201027944
    • DB12130
    • (10r)-7-Amino-12-Fluoro-2,10,16-Trimethyl-15-Oxo-10,15,16,17-Tetrahydro-2h-8,4-(Metheno)pyrazolo(4,3-H)(2,5,11)benzoxadiazacyclotetradecine-3-Carbonitrile
    • BDBM50018830
    • lorlatinibum
    • Lorbrena (TN)
    • (10r)-7-Amino-12-Fluoro-2,10,16-Trimethyl-15-Oxo-10,15,16,17-Tetrahydro-2h-8,4-(Metheno)pyrazolo[4,3-H][2,5,11]benzoxadiazacyclotetradecine-3-Carbonitrile
    • 1454846-35-5
    • Lorlatinib (PF-06463922)
    • NSC-780108
    • 2H-4,8-Methenopyrazolo(4,3-H)(2,5,11)benzoxadiazacyclotetradecine-3-carbonitrile, 7-amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-, (10R)-
    • (16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetraazatetracyclo[16.3.1.0(2),?.0(1)?,(1)?]docosa-1(21),2,5,10(15),11,13,18(22),19-octaene-3-carbonitrile
    • Lorviqua
    • LORLATINIB [MI]
    • J-690185
    • SCHEMBL15261807
    • NCGC00386417-15
    • PF06463922(Lorlatinib)
    • BRD-K99879819-001-02-1
    • NSC-800990
    • (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile
    • NCGC00386417-02
    • LORLATINIB [JAN]
    • GTPL7476
    • LORLATINIB [WHO-DD]
    • NSC780108
    • HY-12215
    • LORLATINIB [USAN]
    • 7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo(4,3-h)(2,5,11)benzoxadiazacyclotetradecine-3-carbonitrile
    • (10R)-7-AMINO-12-FLUORO-2,10,16-TRIMETHYL-15-OXO-10,15,16,17-TETRAHYDRO-2H-4,8- METHENOPYRAZOLO(4,3-H)(2,5,11)BENZOXADIAZACYCLOTETRADECINE-3-CARBONITRILE
    • D11012
    • CHEMBL3286830
    • LORLATINIB [ORANGE BOOK]
    • NCGC00386417-13
    • CHEBI:143117
    • AKOS027250753
    • LORLATINIB [INN]
    • NSC800990
    • (16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
    • EX-A828
    • Lorlatinib [USAN:INN]
    • BCP10287
    • MDL: MFCD28144520
    • インチ: 1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1
    • InChIKey: IIXWYSCJSQVBQM-LLVKDONJSA-N
    • ほほえんだ: FC1C=CC2C(N(C)CC3C(=C(C#N)N(C)N=3)C3=CN=C(C(=C3)O[C@H](C)C=2C=1)N)=O

計算された属性

  • せいみつぶんしりょう: 406.155
  • どういたいしつりょう: 406.155
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 0
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 675°C at 760 mmHg
  • フラッシュポイント: 362.1±31.5 °C
  • じょうきあつ: 0.0±2.1 mmHg at 25°C

Lorlatinib セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • セキュリティの説明: H303+H313+H333
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Lorlatinib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC7924-100 mg
PF06463922(Lorlatinib)
1454846-35-5 >99%
100mg
$450.0 2022-02-28
Biosynth
FP104236-50 mg
Lorlatinib
1454846-35-5
50mg
$317.63 2023-01-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3061-10mg
Lorlatinib
1454846-35-5 99.93%
10mg
¥ 917 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3061-50 mg
Lorlatinib
1454846-35-5 99.00%
50mg
¥4435.00 2022-04-26
ChemScence
CS-3983-100mg
Lorlatinib
1454846-35-5 99.83%
100mg
$504.0 2022-04-27
ChemScence
CS-3983-10mg
Lorlatinib
1454846-35-5 99.83%
10mg
$108.0 2022-04-27
ChemScence
CS-3983-5mg
Lorlatinib
1454846-35-5 99.83%
5mg
$72.0 2022-04-27
MedChemExpress
HY-12215-10mg
Lorlatinib
1454846-35-5 99.92%
10mg
¥1146 2024-05-24
Axon Medchem
2600-25 mg
PF 06463922
1454846-35-5 99%
25mg
€385.00 2023-07-10
MedChemExpress
HY-12215-10mM*1mLinDMSO
Lorlatinib
1454846-35-5 99.92%
10mM*1mLinDMSO
¥858 2023-07-26

Lorlatinib 関連文献

Lorlatinibに関する追加情報

Recent Advances in Lorlatinib (1454846-35-5) Research: A Comprehensive Review

Lorlatinib (CAS: 1454846-35-5), a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor (TKI), has emerged as a pivotal therapeutic agent in the treatment of ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC). This research briefing synthesizes the latest findings on Lorlatinib, focusing on its molecular mechanisms, clinical efficacy, and emerging resistance patterns. Recent studies highlight its superior penetration of the blood-brain barrier, making it particularly effective against CNS metastases, a common challenge in advanced NSCLC.

A 2023 phase III CROWN trial update demonstrated Lorlatinib's sustained progression-free survival (PFS) advantage over first-generation ALK inhibitors (median PFS not reached vs. 9.3 months), with a 72% reduction in disease progression risk. Structural analyses of the 1454846-35-5 compound reveal its unique macrocyclic structure enables potent inhibition of ALK resistance mutations, including the problematic G1202R mutation. Pharmacodynamic studies using novel PET tracers have further quantified its target engagement in both intracranial and extracranial lesions.

Emerging research addresses the molecular basis of acquired resistance to Lorlatinib, with 2024 studies identifying novel compound mutations (e.g., ALK L1256F + G1202R) through liquid biopsy sequencing. Parallel developments include the optimization of 1454846-35-5 derivative compounds showing improved selectivity profiles. Notably, combination strategies with SHP2 inhibitors or immune checkpoint inhibitors are under investigation to overcome resistance mechanisms and enhance antitumor immunity.

The briefing also covers recent pharmacokinetic insights from population modeling studies, revealing significant interpatient variability in Lorlatinib metabolism influenced by CYP3A4 polymorphisms. These findings have direct implications for personalized dosing strategies, particularly in Asian populations where specific allelic variants are prevalent. Analytical chemistry advancements have enabled more sensitive detection of 1454846-35-5 and its metabolites in biological matrices, supporting therapeutic drug monitoring approaches.

Looking forward, the research landscape suggests several promising directions: (1) expansion of Lorlatinib's indications to other ALK/ROS1-driven malignancies, (2) development of next-generation 1454846-35-5 analogs with enhanced blood-brain barrier penetration, and (3) integration of artificial intelligence for predicting response patterns. These advances position Lorlatinib as both a current standard of care and a platform for future therapeutic innovation in precision oncology.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1454846-35-5)Lorlatinib
A857523
清らかである:99%
はかる:1g
価格 ($):406.0
atkchemica
(CAS:1454846-35-5)Lorlatinib
CL0357
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ